molecular formula C19H15ClF3N3O3S B2444953 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 478045-81-7

5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2444953
CAS No.: 478045-81-7
M. Wt: 457.85
InChI Key: DXSQTZSAHLQYJW-UHFFFAOYSA-N
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Description

5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that features a combination of sulfonyl, pyrrolidinyl, and oxadiazole groups

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O3S/c20-14-6-8-15(9-7-14)30(27,28)26-10-2-5-16(26)18-24-17(25-29-18)12-3-1-4-13(11-12)19(21,22)23/h1,3-4,6-9,11,16H,2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSQTZSAHLQYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a sulfonyl chloride intermediate, which is then reacted with a pyrrolidine derivative. The final step often involves the formation of the oxadiazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoxime intermediates. A novel microwave-assisted protocol using silica gel as a solid support has been reported for oxadiazole formation . Key steps include:

  • Intermediate Preparation : Benzamidoximes are synthesized from substituted benzonitriles (e.g., 26a–b ) via treatment with hydroxylamine hydrochloride and potassium carbonate in ethanol under reflux .

  • Cyclization : Amidoximes react with carboxylic acid derivatives (e.g., activated esters) under microwave irradiation to form the oxadiazole ring .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring with a 4-chlorobenzenesulfonyl group is introduced via nucleophilic substitution or coupling reactions. For example:

  • Sulfonylation : Pyrrolidine derivatives react with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .

  • Stereochemical Control : The stereochemistry of the pyrrolidine substituent is critical for biological activity and is controlled during the substitution step .

Trifluoromethylphenyl Group Incorporation

The 3-(trifluoromethyl)phenyl group is introduced via:

  • Suzuki–Miyaura Coupling : Aryl boronic acids react with halogenated oxadiazole precursors in the presence of a palladium catalyst .

  • Direct Substitution : Electrophilic aromatic substitution using trifluoromethyl-containing reagents under acidic conditions .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Source
Amidoxime FormationNH₂OH·HCl, K₂CO₃, EtOH, reflux85–90
Oxadiazole CyclizationMicrowave, SiO₂, 100°C, 30 min75–80
Sulfonylation4-Cl-C₆H₄SO₂Cl, Et₃N, DCM, RT70–75
Aryl CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60–65

Hydrolytic Stability

The 1,2,4-oxadiazole ring is stable under physiological conditions but undergoes hydrolysis in strongly acidic or basic media :

  • Acidic Hydrolysis : Cleavage of the oxadiazole ring to form carboxylic acids and amidoximes .

  • Basic Hydrolysis : Degradation to nitriles and urea derivatives .

Electrophilic Substitution

The 3-(trifluoromethyl)phenyl group directs electrophilic attacks to the meta-position, though steric hindrance from the trifluoromethyl group limits reactivity .

Reductive Pathways

The sulfonyl group is resistant to reduction, but the oxadiazole ring can be reduced under catalytic hydrogenation (H₂/Pd-C) to form diamines .

Biological Activity and Functionalization

While beyond direct chemical reactions, the compound’s bioactivity is influenced by:

  • GPBAR1 Agonism : The oxadiazole-pyrrolidine scaffold shows high selectivity for G-protein bile acid receptor 1 (GPBAR1), with urea derivatives enhancing binding affinity .

  • Antimycobacterial Activity : Analogous nitroheterocycles exhibit activity against Mycobacterium tuberculosis (MIC ~5–10 μM) .

Challenges and Optimization

  • Regioselectivity : Competing pathways during oxadiazole cyclization require precise control of reaction conditions .

  • Solubility : The trifluoromethyl and sulfonyl groups reduce aqueous solubility, necessitating formulation with co-solvents .

  • Scale-Up : Microwave-assisted synthesis, while efficient, poses challenges for industrial-scale production .

Scientific Research Applications

5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
  • 5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazole

Uniqueness

The uniqueness of 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrrolidine ring , a chlorobenzenesulfonyl group , and an oxadiazole ring . These structural features contribute to its unique reactivity and biological properties.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action, particularly in anticancer therapies. The mechanisms include:

  • Inhibition of Enzymatic Activity : Oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
  • Interaction with Nucleic Acids : These compounds may selectively bind to nucleic acids, disrupting essential cellular processes .
  • Modulation of Growth Factors : They can interfere with growth factor signaling pathways that are often upregulated in cancerous tissues .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the oxadiazole structure have led to enhanced activity against breast and lung cancer cells .
  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Some studies report that oxadiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of similar oxadiazole compounds:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity in various cancer cell lines , ,
AntimicrobialEffective against multiple bacterial strains ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Urease InhibitionNew urease inhibitors with lower IC50 values compared to existing drugs

Case Study: Anticancer Potential

A study focused on a series of 1,3,4-oxadiazole derivatives highlighted their anticancer potential. The derivatives were tested on different cancer cell lines, revealing IC50 values indicating potent cytotoxicity. For example, one derivative showed an IC50 value as low as 0.63 µM against a breast cancer cell line, significantly lower than standard reference compounds .

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